molecular formula C10H9NO B1309500 6-Methylindole-3-carboxaldehyde CAS No. 4771-49-7

6-Methylindole-3-carboxaldehyde

Cat. No. B1309500
M. Wt: 159.18 g/mol
InChI Key: LZERQSJGPXFAKB-UHFFFAOYSA-N
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Patent
US05563147

Procedure details

Phosphorus oxychoride (3.2 ml, 34.3 mmol) was added dropwise to dimethyl formamide (26 ml) over ten minutes at ~5° C. To this solution was added a dimethyl formamide (32 ml) solution of 6-methylindole (3.307 g, 25.2 mmol) over 10 minutes. The mixture was slowly warmed to ambient temperature, then heated to 50° C. for four hours. The mixture was cooled to ambient temperature, then poured onto ice (500 g). The aqueous solution was left to stand for 16 hours. Sodium hydroxide (6.0 g) was dissolved in water (22 ml) and added dropwise to the brown solution. The resultant yellow precipitate was boiled and filtered hot. It was left to cool to room temperature, then to 5° C. The precipitate was filtered off and washed with water (800 ml), dried at the pump, then further dried in vacuo at 50° C. for 16 hours to yield a yellow solid.
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two
Quantity
3.307 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
Name
Quantity
22 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.CN(C)[CH:8]=[O:9].[CH3:11][C:12]1[CH:20]=[C:19]2[C:15]([CH:16]=[CH:17][NH:18]2)=[CH:14][CH:13]=1.[OH-].[Na+]>O>[CH3:11][C:12]1[CH:20]=[C:19]2[C:15]([C:16]([CH:8]=[O:9])=[CH:17][NH:18]2)=[CH:14][CH:13]=1 |f:3.4|

Inputs

Step One
Name
Quantity
3.2 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
26 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
32 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
3.307 g
Type
reactant
Smiles
CC1=CC=C2C=CNC2=C1
Step Three
Name
Quantity
6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
22 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 50° C. for four hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to ambient temperature
ADDITION
Type
ADDITION
Details
poured onto ice (500 g)
WAIT
Type
WAIT
Details
The aqueous solution was left
ADDITION
Type
ADDITION
Details
added dropwise to the brown solution
FILTRATION
Type
FILTRATION
Details
filtered hot
WAIT
Type
WAIT
Details
It was left
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
to 5° C
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with water (800 ml)
CUSTOM
Type
CUSTOM
Details
dried at the pump
CUSTOM
Type
CUSTOM
Details
further dried in vacuo at 50° C. for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
to yield a yellow solid

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
CC1=CC=C2C(=CNC2=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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